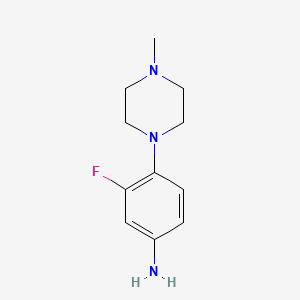

3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

Beschreibung

Contextualization within Fluorinated Aniline (B41778) Chemistry

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, and the fluorinated aniline motif is particularly significant. nih.govgoogle.com Fluorine, being the most electronegative element, imparts profound changes to a molecule's physicochemical properties when substituted for hydrogen. nih.gov

Key effects of fluorination on an aniline ring include:

Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine decreases the basicity of the aniline nitrogen. This alteration can be crucial for optimizing a drug's binding affinity to its target protein and can influence its solubility and pharmacokinetic profile. researchgate.net

Enhanced Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom on the ring can block these sites of metabolism, thereby increasing the drug's half-life and bioavailability. nih.gov

Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to pass through cellular membranes, which can improve its absorption and distribution within the body. nih.gov

Altered Binding Interactions: The fluorine atom can form unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets like enzymes and receptors, potentially leading to enhanced potency and selectivity. googleapis.com

The presence of the fluorine atom on the aniline ring of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline thus provides chemists with a powerful tool to fine-tune the properties of the larger molecules they construct from it. googleapis.com

Significance of the Piperazine (B1678402) Moiety in Medicinal Chemistry

The piperazine ring, particularly when N-methylated, is considered a "privileged scaffold" in drug discovery. This six-membered heterocycle containing two nitrogen atoms is a common feature in numerous approved drugs, valued for its ability to confer advantageous pharmacological properties. chemicalbook.com

The N-methylpiperazine moiety contributes to a molecule's profile in several ways:

Versatile Synthetic Handle: The secondary amine within the piperazine structure allows for straightforward chemical modification, enabling the attachment of various other molecular fragments to build more complex structures.

Receptor and Enzyme Interaction: The piperazine group can serve as a key pharmacophore, interacting with biological targets through hydrogen bonding and ionic interactions. It is a structural component in drugs targeting a wide array of conditions, including antipsychotics (trifluoperazine), antibacterials (ofloxacin), and anti-HIV agents. chemicalbook.com

In this compound, the N-methylpiperazine group provides a soluble, basic handle that is known to favorably interact with many biological targets, making it a highly desirable feature in drug design. chemicalbook.comnih.gov

Overview of Research Trajectories for the Compound

The primary research application for this compound is as a key intermediate in the synthesis of protein kinase inhibitors, a major class of drugs used in cancer therapy. cymitquimica.com Kinases are enzymes that play a crucial role in cell signaling pathways that control growth, proliferation, and survival. nih.gov Dysregulation of kinase activity is a hallmark of many cancers, making them important therapeutic targets.

While specific, named drugs directly synthesized from this exact starting material are not prominently featured in publicly available literature, its structural motifs are central to the field. For example, a closely related analog, 3-fluoro-4-(1-methylpiperidin-4-yl)aniline (B2691735) , serves as a key building block for novel inhibitors of Mer-tyrosine kinase (MERTK). nih.gov MERTK is an emerging target in oncology, and its inhibition is a promising strategy for treating various cancers. nih.govnih.gov In this context, the fluorinated aniline portion of the molecule is critical for achieving potent kinase inhibition. nih.gov

Furthermore, the core structure of this compound is integral to patented protein kinase inhibitors. For instance, the compound 4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one is a potent kinase inhibitor whose synthesis relies on this fluorinated N-methylpiperazine aniline scaffold. justia.com This demonstrates a clear and directed research trajectory for this compound as a foundational element in the discovery and development of next-generation targeted cancer therapies.

The synthesis of the title compound itself typically involves the reaction of 1,2-difluoro-4-nitrobenzene with N-methylpiperazine, followed by the chemical reduction of the nitro group to form the final aniline product. guidechem.com

Table of Mentioned Compounds

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoro-4-(4-methylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN3/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPUCAPKOUZKPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382418 | |

| Record name | 3-fluoro-4-(4-methylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221198-99-8 | |

| Record name | 3-fluoro-4-(4-methylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

The synthesis of this compound is typically achieved through a sequential, multi-step process that combines nucleophilic aromatic substitution with a subsequent reduction step. This strategic approach allows for the precise construction of the target molecule.

Nucleophilic Aromatic Substitution Approaches

A primary method for constructing the core structure of the target molecule involves a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org This type of reaction is effective because the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, such as a nitro group (NO₂), positioned ortho or para to a good leaving group, like a halide. wikipedia.orgmasterorganicchemistry.com The electron-withdrawing group polarizes the ring, making the carbon atom attached to the leaving group electrophilic and susceptible to attack by a nucleophile. wikipedia.org

In a common synthetic route, the starting material is a difluorinated aromatic compound bearing a nitro group, which serves to activate the ring for substitution. The nucleophile in this reaction is 1-methylpiperazine. The reaction proceeds by the addition of the amine to the aromatic ring, forming a stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a fluoride (B91410) ion to restore aromaticity. wikipedia.org Even though the C-F bond is strong, fluorine's high electronegativity activates the ring towards attack, and the bond breakage is not the rate-determining step of the reaction. masterorganicchemistry.com

One documented synthesis involves heating a mixture of a fluorinated nitrobenzene (B124822) precursor with 1-methylpiperazine. guidechem.com The reaction is typically conducted in a sealed tube at elevated temperatures (e.g., 100°C) for several hours to ensure the complete consumption of the starting materials. guidechem.com This step yields the intermediate, 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine. guidechem.com

Catalytic Hydrogenation of Nitro Precursors

The final step in the synthesis is the reduction of the nitro group on the intermediate compound to form the primary amine (aniline) functionality. Catalytic hydrogenation is a widely used and efficient method for this transformation. guidechem.com This process involves reacting the nitro-containing intermediate with hydrogen gas (H₂) in the presence of a metal catalyst.

A common and effective catalyst for this reduction is palladium on carbon (Pd/C). guidechem.com The reaction is carried out by stirring a solution of the nitro intermediate and the Pd/C catalyst in a suitable solvent under a hydrogen atmosphere. guidechem.com The hydrogen is typically supplied at balloon pressure, and the reaction is allowed to proceed for several hours at room temperature. guidechem.com Other catalysts, such as Raney Nickel, are also employed for the hydrogenation of nitroarenes to anilines. chemicalbook.com The process is highly selective for the nitro group, leaving other functional groups in the molecule intact. Upon completion, the catalyst is easily removed by filtration, yielding the desired this compound product. guidechem.com

Multi-step Synthetic Strategies

The two-step process described—nucleophilic aromatic substitution followed by catalytic hydrogenation—is a convergent and efficient pathway. guidechem.com The initial SNAr reaction builds the carbon-nitrogen bond between the aromatic ring and the piperazine (B1678402) moiety, while the subsequent hydrogenation converts the nitro group into the essential aniline (B41778) functionality. guidechem.com This strategic sequence is a common theme in the synthesis of complex aniline derivatives used as intermediates in the pharmaceutical industry. uva.nl

Table 1: Two-Step Synthesis of this compound

| Step | Reaction Type | Reactants | Key Conditions | Product | Reported Yield |

|---|---|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution | Fluoronitrobenzene precursor, 1-Methylpiperazine | 100°C, 12 hours, sealed tube | 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine | 62% |

| 2 | Catalytic Hydrogenation | 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine, H₂ | 10% Pd/C, Ethanol, H₂ (balloon), 12 hours | This compound | 69% |

Optimization of Synthetic Reaction Conditions

To maximize yield, purity, and efficiency while minimizing costs and reaction times, the conditions for each synthetic step are carefully optimized. Key parameters include the choice and amount of catalyst and the selection of an appropriate solvent system.

Catalyst Loading and Selection

In the catalytic hydrogenation step, the choice of catalyst and its loading are critical variables. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the reduction of aromatic nitro groups. guidechem.com The catalyst's activity is influenced by the percentage of palladium on the support and the amount used relative to the substrate.

A typical laboratory-scale preparation might use 10% Pd/C, with a catalyst loading of approximately 20% by weight relative to the nitro-aromatic substrate (e.g., 200 mg of catalyst for 1.0 g of substrate). guidechem.com This loading is sufficient to drive the reaction to completion within a reasonable timeframe (e.g., 12 hours) under mild conditions. guidechem.com While palladium is highly efficient, other catalysts like platinum or Raney Nickel could also be considered, with the optimal choice depending on cost, selectivity, and reaction kinetics for a specific industrial application. chemicalbook.com For instance, some processes may utilize paramagnetic catalysts to facilitate their removal from the reaction mixture using magnets after the reaction is complete. google.com

Temperature Control and Side Product Minimization

The synthesis of this compound typically involves a critical nucleophilic aromatic substitution (SNAr) step, where temperature control is paramount for maximizing yield and minimizing the formation of side products. A common route involves the reaction of a difluoro-nitroaromatic precursor, such as 1,2-difluoro-4-nitrobenzene, with N-methylpiperazine.

In this SNAr reaction, the fluorine atom para to the electron-withdrawing nitro group is significantly more activated towards substitution than the fluorine atom meta to it. However, the reaction temperature must be carefully managed to ensure regioselectivity and prevent undesired secondary reactions. For instance, a documented synthesis heats a mixture of the reactants in a sealed tube at 100°C for 12 hours to achieve a good yield of the desired intermediate, 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine.

Elevated temperatures can lead to the formation of disubstituted products or reactions at the less-activated fluorine position. Conversely, temperatures that are too low may result in an impractically slow reaction rate. Following the SNAr step, a reduction of the nitro group is performed to yield the final aniline product. This reduction is often carried out at lower temperatures, for example, 70°C when using reagents like iron in ammonium (B1175870) chloride, to avoid side reactions involving the fluoro or piperazine moieties.

Table 1: Temperature Parameters in Synthesis

| Reaction Step | Precursor | Reagent | Temperature (°C) | Purpose |

|---|---|---|---|---|

| SNAr | 1,2-difluoro-4-nitrobenzene | N-methylpiperazine | 100 | Ensure regioselective substitution and practical reaction rate |

| Reduction | 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine | Fe/NH4Cl | 70 | Reduce nitro group without degrading other functional groups |

Derivatization and Functionalization Strategies

The structure of this compound offers multiple sites for chemical modification, including the primary aromatic amine (aniline moiety), the fluorine atom, and the piperazine ring.

The primary amine of the aniline group is a versatile functional handle for a wide range of chemical transformations.

While specific oxidation studies on this compound are not extensively documented, anilines, in general, are susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, oxidation can lead to a variety of products, including nitroso compounds, nitro compounds, or polymeric materials. Controlled oxidation is a potential route to synthesize further derivatives, though care must be taken to avoid over-oxidation or polymerization.

Reduction of the aromatic aniline ring is a possible but challenging transformation that would result in a saturated cyclohexylamine (B46788) derivative. Such reactions typically require harsh conditions, such as high-pressure catalytic hydrogenation, which could also affect other functional groups in the molecule. This transformation is less common than reactions at the amine itself. The primary synthetic relevance of reduction is in the formation of the aniline from its nitro precursor.

The substitution of the remaining fluorine atom on the aromatic ring via a nucleophilic aromatic substitution (SNAr) reaction is generally considered difficult. The aniline and piperazine groups are strong electron-donating groups, which increase the electron density of the aromatic ring and thus deactivate it towards attack by nucleophiles. Consequently, displacing the fluorine atom would require highly activated nucleophiles and/or harsh reaction conditions, and is not a common derivatization strategy for this class of compounds.

The piperazine ring, specifically the tertiary amine and the N-methyl group, provides another avenue for derivatization.

One of the key transformations for 1-aryl-4-methylpiperazine scaffolds is N-demethylation. This reaction removes the methyl group from the piperazine nitrogen, yielding a secondary amine. This transformation is significant because it opens up the N-4 position for the introduction of a wide variety of other functional groups. Chemical N-demethylation can be achieved using several reagents, with chloroformates (like ethyl chloroformate in the von Braun reaction) being a classic example. The resulting secondary amine, 3-fluoro-4-(piperazin-1-yl)aniline, is a valuable intermediate.

Once the methyl group is removed, the newly formed secondary amine can undergo numerous reactions, such as acylation. Reaction with acyl chlorides or acid anhydrides allows for the synthesis of a diverse library of amide derivatives. nih.gov This two-step strategy of demethylation followed by acylation is a powerful tool for creating analogues with modified properties. colab.ws

Table 2: Derivatization Reactions

| Moiety | Reaction Type | Reagent Example | Product Type |

|---|---|---|---|

| Piperazine Ring | N-Demethylation | Ethyl Chloroformate | Secondary Amine (N-H) |

| Piperazine Ring (post-demethylation) | N-Acylation | Acyl Chlorides | N-Acyl Piperazine |

Compound Names Table

Modifications of the Piperazine Ring

Impact of N-Substituents on Reactivity

The reactivity of aniline and its derivatives is significantly influenced by the nature of substituents on the nitrogen atom. These substituents can alter the electronic and steric properties of the amino group, thereby affecting its nucleophilicity and basicity. Electron-donating groups generally increase the basic strength of anilines by enhancing the electron density on the nitrogen atom, making the lone pair more available for donation. doubtnut.comquora.com Conversely, electron-withdrawing groups decrease basicity by delocalizing or pulling electron density away from the nitrogen. doubtnut.comdoubtnut.com

In the context of complex derivatives, the impact of N-substituents extends to their interaction with biological targets. For instance, in a series of structurally related dopamine (B1211576) D3 receptor ligands, the nature of the N-substituent was found to be critical for binding affinity and selectivity. Research comparing carboxamide moieties to N-substituted methylenamine linkers demonstrated that replacing the amide with an amine substantially decreased D3 receptor binding. This highlights that the hydrogen-bonding capacity and conformational constraints imposed by the N-substituent are crucial for molecular recognition and biological reactivity.

The following table, adapted from research on related dopamine receptor ligands, illustrates how different N-substituents can dramatically alter biological activity.

| Compound Type | N-Substituent | Relative D3 Receptor Binding Affinity | Key Observation |

|---|---|---|---|

| Reference Compound | Carboxamide Moiety | High | The amide group appears necessary for high-affinity binding. |

| Analog | Unsubstituted Amine (-NH-) | Substantially Decreased | Loss of the carbonyl group significantly reduces affinity. |

| Analog | N-Methyl Amine (-N(CH₃)-) | Substantially Decreased | Small alkyl substitution does not restore binding affinity. |

| Analog | N-n-Propyl Amine (-N(C₃H₇)-) | Substantially Decreased | Larger alkyl substitution also fails to restore high affinity, indicating specific steric and electronic requirements. |

This table summarizes general findings on how N-substitution impacts receptor binding in related compound series, demonstrating the principle of substituent effects on reactivity.

Structural Analogs and Their Synthesis

N-methylation of the primary aniline group in this compound can be achieved through several standard synthetic methodologies. One common approach is reductive amination, which involves reacting the parent aniline with formaldehyde (B43269) to form an intermediate imine or aminal, followed by reduction with a hydride reagent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride.

Another prevalent method is direct alkylation using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a non-nucleophilic base to neutralize the acid byproduct. google.com Care must be taken to control the reaction conditions to favor mono-methylation and avoid the formation of the di-methylated quaternary ammonium salt.

The synthesis of N-alkyl derivatives, including propyl, butyl, and other longer-chain analogs, typically follows classical N-alkylation protocols. nih.gov These methods often involve the reaction of the parent aniline with an appropriate alkyl halide (e.g., 1-bromopropane, 1-iodobutane) in the presence of a base such as potassium carbonate or triethylamine.

Alternative strategies include the aforementioned reductive amination, using the corresponding aldehyde or ketone (e.g., propanal, butanone) in place of formaldehyde. This method is often preferred for its milder conditions and reduced risk of over-alkylation. Visible-light-induced N-alkylation represents a more modern, eco-friendly approach that avoids the need for metals and strong bases. nih.gov

| Alkylation Method | Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Direct Alkylation | Alkyl Halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃) | Heating in a polar aprotic solvent (e.g., DMF, Acetonitrile) | Simple, widely applicable. |

| Reductive Amination | Aldehyde/Ketone (e.g., R-CHO), Reducing Agent (e.g., NaBH(OAc)₃) | Room temperature in a chlorinated solvent (e.g., DCE, CH₂Cl₂) | Milder conditions, good control over mono-alkylation. |

| Visible-Light Induced | Alcohol, Photocatalyst/Additive (e.g., NH₄Br) | Visible light irradiation | Metal-free, eco-friendly, high atom economy. nih.gov |

The synthesis of N-aryl derivatives of this compound involves the formation of a carbon-nitrogen bond between the aniline nitrogen and an aryl group. The most prominent and versatile methods for this transformation are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. rsc.orgwikipedia.orglibretexts.org This reaction couples the primary aniline with an aryl halide (bromide, chloride, or iodide) or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgorganic-chemistry.org The wide scope of the Buchwald-Hartwig reaction allows for the introduction of a diverse range of substituted and unsubstituted aryl groups. rsc.org

Older, copper-catalyzed methods like the Ullmann condensation can also be employed, though they often require harsher reaction conditions (higher temperatures) and have a more limited substrate scope compared to modern palladium-catalyzed systems. organic-chemistry.org

N-acetylation of the primary amino group is a fundamental transformation that converts the aniline into a more stable and less reactive acetamide. stackexchange.com This is typically achieved by reacting this compound with an acetylating agent. ias.ac.in Common reagents for this purpose include acetic anhydride (B1165640) or acetyl chloride. derpharmachemica.com

The reaction with acetic anhydride is often performed in an aqueous medium or with a mild acid catalyst. ias.ac.in When using the more reactive acetyl chloride, a base such as pyridine (B92270) or potassium carbonate is required to neutralize the hydrochloric acid that is formed as a byproduct. derpharmachemica.com N-acetylation is a high-yield reaction that serves not only to synthesize derivatives but also as a common strategy to protect the amino group during subsequent chemical transformations on other parts of the molecule. stackexchange.comrsc.org

Applications in Medicinal Chemistry and Drug Discovery

Role as a Key Intermediate in Pharmaceutical Synthesis

3-Fluoro-4-(4-methylpiperazin-1-yl)aniline is a specialized organic compound primarily utilized as an intermediate in the creation of biologically active molecules. The fluorine atom on the aniline (B41778) ring can enhance metabolic stability and binding affinity, while the methylpiperazine group often improves solubility and pharmacokinetic properties of the final drug candidate. These features make it a sought-after component in the design of novel therapeutics.

The structural motifs within this compound are frequently found in a class of drugs known as kinase inhibitors, which are crucial in oncology. This aniline derivative serves as a key starting material for constructing the core of these inhibitors.

While direct synthesis examples starting from this compound are not prominently detailed in available literature, the core structure is highly relevant for c-Met kinase inhibitors. For instance, potent c-Met inhibitors have been developed incorporating a substituted quinoline (B57606) scaffold. Research has identified 3,5,7-trisubstituted quinolines as highly potent c-Met inhibitors, with some compounds showing IC₅₀ values of less than 1.0 nM. googleapis.com One such compound, 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline, demonstrates the importance of the piperazine (B1678402) moiety for achieving high potency and selectivity. googleapis.com The use of anilines as precursors for such molecules underscores the potential of this compound as a foundational element for developing next-generation c-Met inhibitors.

Polo-like kinase 1 (PLK1) is a significant target in cancer therapy due to its role in cell cycle progression. Although specific PLK1 inhibitors synthesized directly from this compound are not explicitly documented in wide-ranging studies, the development of novel PLK1 inhibitor scaffolds often involves arylaminopyrimidine or related structures. Researchers have designed and synthesized various pyrazole (B372694) and pyrimidine-based compounds as potent PLK1 inhibitors. The general synthetic strategies for these classes of compounds often rely on the reaction of a heterocyclic core with substituted anilines, positioning this compound as a valuable candidate for generating new chemical entities for PLK1 inhibition.

Cyclin-dependent kinases (CDKs) are essential for cell cycle regulation, and their inhibitors are a major focus of cancer research. The N-phenylpyrimidin-2-amine scaffold is a common feature in many CDK inhibitors. The synthesis of these molecules typically involves the coupling of a substituted pyrimidine (B1678525) with an aniline derivative. For example, researchers have developed 2-anilino-4-triazolpyrimidine derivatives as potent CDK4 inhibitors. Given these established synthetic routes, this compound represents an ideal starting material for creating novel CDK inhibitor libraries to explore new therapeutic options.

The compound this compound has been explicitly used as a key intermediate in the synthesis of novel inhibitors targeting mutations in the Epidermal Growth Factor Receptor (EGFR), a critical driver in many cancers, particularly non-small cell lung cancer.

In one documented synthesis, this compound is reacted with 2,4-dichloro-5-fluoropyrimidine. This reaction forms an N-(3-fluoro-4-(4-methylpiperazin-1-yl)phenyl)-5-fluoro-2-chloropyrimidin-4-amine intermediate. This molecule is then further elaborated through subsequent reactions to produce potent EGFR inhibitors. This specific application highlights the compound's direct utility in creating targeted cancer therapies designed to overcome drug resistance.

Table 1: Example of EGFR Inhibitor Synthesis This table is based on synthetic steps described in patent literature and illustrates the role of the title compound.

| Step | Reactant A | Reactant B | Product | Target Class |

| 1 | This compound | 2,4-dichloro-5-fluoropyrimidine | N-(3-fluoro-4-(4-methylpiperazin-1-yl)phenyl)-5-fluoro-2-chloropyrimidin-4-amine | EGFR Inhibitor Intermediate |

The utility of this compound extends beyond kinase inhibitors into the realm of other critical drug targets, such as G-protein coupled receptors (GPCRs). The phenylpiperazine structural element is known to interact with various neurotransmitter receptors.

Research into selective ligands for the dopamine (B1211576) D3 receptor (D3R), a target for treating neuropsychiatric disorders, has utilized a similar chemical framework. Studies have described the synthesis of N-(3-fluoro-4-(4-phenylpiperazin-1-yl)-butyl)-aryl carboxamides, which have shown high selectivity for the D3R over the D2R. These findings underscore the importance of the fluoro-phenylpiperazine core, for which this compound is a primary building block, in developing agents that can precisely target specific receptor subtypes in the central nervous system. Furthermore, the broader phenylpiperazine class of compounds is known for its interaction with serotonin (B10506) receptors, suggesting a wider applicability in developing treatments for conditions like depression and anxiety.

Hybrid Molecule Development

The strategic combination of distinct pharmacophores to create hybrid molecules is a widely employed tactic in drug discovery to enhance potency, selectivity, and pharmacokinetic profiles. The this compound structure is a valuable building block in this approach. Although detailed studies on this specific molecule are limited, research on structurally similar compounds highlights its potential. For instance, a hybrid drug design approach has been utilized by combining a pyrrolo[2,1-f] guidechem.comontosight.ainih.govtriazine system with a related compound, 3-fluoro-4-(1-methylpiperidin-4-yl)aniline (B2691735), to develop novel inhibitors of Mer-tyrosine kinase (MERTK), a promising target in cancer therapy. This research underscores the utility of the fluoro-aniline moiety in generating potent anticancer agents.

Biological Activity and Pharmacological Potential

The pharmacological profile of this compound is primarily inferred from the biological activities of its derivatives. The presence of the fluorinated aniline and the N-methylpiperazine group suggests potential interactions with various biological targets, leading to research into its derivatives for anticancer and antimicrobial applications.

Antitumor Activity Research

The core structure of this compound is found in numerous compounds investigated for their antitumor properties. The unique electronic properties of the fluorine atom, combined with the pharmacokinetic advantages often conferred by the piperazine ring, make this a desirable scaffold for the design of novel anticancer agents.

Derivatives incorporating the fluoroaniline (B8554772) and piperazine moieties have demonstrated significant antiproliferative activity against various cancer cell lines. For example, studies on a series of 4-anilinoquinoline derivatives have shown potent inhibition of cancer cell growth. While not containing the exact 4-methylpiperazin-1-yl group, these compounds feature a fluoroaniline component and exhibit cytotoxic effects. The half-maximal inhibitory concentration (IC50) values for some of these related compounds are presented below, illustrating the potential of this chemical class.

| Compound Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 4-(3'-Chloro-4'-fluoroanilino)-7-fluoroquinoline | HeLa (Cervical Cancer) | > 40 |

| 4-(3'-Chloro-4'-fluoroanilino)-7-fluoroquinoline | BGC-823 (Gastric Cancer) | 3.63 |

| 4-Anilinoquinazoline (B1210976) derivative with 4-bromo-2-fluoroaniline (B1266173) | A431 (Skin Carcinoma) | 2.62 |

This table presents data for compounds structurally related to this compound to illustrate the antitumor potential of the fluoroaniline moiety.

The therapeutic potential of compounds containing the methylpiperazinyl aniline scaffold is further explored in preclinical animal models of cancer. For instance, a novel pyridine (B92270) derivative, LHT-17-19, which shares structural similarities with the piperazine class of compounds, has demonstrated both antitumor and antimetastatic properties in mice with syngeneic Lewis lung carcinoma and on a heterotopic tumor model of non-small cell lung cancer. nih.gov Such studies are crucial in validating the in vitro findings and establishing a basis for potential clinical development. While specific preclinical data for this compound is not available, the positive results from related compounds are encouraging.

Antimicrobial Applications

The piperazine ring is a common feature in many antimicrobial agents, and its combination with a fluoroaniline moiety presents opportunities for the development of new antibacterial drugs. The fluorine atom can enhance metabolic stability and binding affinity, potentially leading to improved efficacy.

Research into novel oxazolidinone derivatives, which are a class of synthetic antibacterial drugs, has incorporated fluorinated aromatic rings and piperazine substituents. A study on 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives containing a pyrimidine substituted piperazine revealed potent activity against a range of Gram-positive bacteria. One of the compounds, which features a related structural framework, demonstrated an eight-fold stronger inhibitory effect than the commercial antibiotic linezolid (B1675486) against certain strains. The minimum inhibitory concentration (MIC) values for some of these derivatives highlight the potential of this chemical class in combating bacterial infections.

| Compound Derivative Class | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone derivatives | Staphylococcus aureus | 0.25 - 32 |

| Enterococcus faecalis | 0.5 - 64 |

This table showcases the antibacterial activity of compounds with structural similarities to this compound, indicating the potential of the fluoro-aromatic and piperazine combination.

Biofilm Inhibition Studies

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. The development of small molecules that can inhibit biofilm formation or eradicate existing biofilms is a critical area of research. Derivatives of the aniline scaffold have shown promise as potent anti-gram-positive bacterial agents, with specific activity against biofilm-forming pathogens like Staphylococcus aureus and Enterococcus faecalis. nih.gov

In a study focused on 4-4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives, a compound featuring a fluoro-trifluoromethyl substituted aniline moiety demonstrated significant biofilm inhibition. nih.gov This particular derivative, referred to as compound 59 in the study, was the most potent in the series. nih.gov At a concentration twice its minimum inhibitory concentration (2xMIC), it inhibited 90% of S. aureus biofilm formation. nih.gov Notably, the compound retained its biofilm-inhibiting capabilities at its MIC and even at half its MIC. nih.gov Another derivative, compound 74, also showed substantial biofilm inhibition, reducing biofilm formation by over 85% at 2xMIC. nih.gov

| Compound | Concentration | Biofilm Inhibition (%) | Target Organism |

|---|---|---|---|

| Compound 59 | 2xMIC | 90% | S. aureus |

| Compound 59 | MIC | Data not available | S. aureus |

| Compound 59 | 0.5xMIC | Data not available | S. aureus |

| Compound 74 | 2xMIC | >85% | S. aureus |

Central Nervous System (CNS) Drug Development

The this compound scaffold is of significant interest in the development of drugs targeting the central nervous system. The phenylpiperazine moiety is a common feature in compounds designed to interact with serotonin receptors, which are key targets for treating psychiatric conditions such as depression and anxiety. ontosight.ai

Serotonin (5-HT) Reuptake Inhibition

Selective serotonin reuptake inhibitors (SSRIs) are a cornerstone in the treatment of depression. Research into new antidepressant agents has explored the combination of SSRI activity with antagonism of other serotonin receptors to potentially achieve a faster onset of action. A series of 3-[(4-aryl)piperazin-1-yl]-1-arylpropane derivatives were synthesized and evaluated for their dual activity as serotonin reuptake inhibitors and 5-HT1A receptor antagonists. nih.gov This line of research highlights the utility of the arylpiperazine core, a key component of this compound, in the design of novel antidepressants.

5-HT(1B/1D) Antagonistic Activities

The blockade of 5-HT(1B/1D) receptors has been proposed as a novel strategy for developing more effective and faster-acting antidepressant medications. nih.gov Antagonizing these autoreceptors is thought to mimic their desensitization, leading to an immediate increase in serotonin levels. nih.gov In this context, a series of unsymmetrical ureas were developed by coupling indole (B1671886) derivatives, known for 5-HT reuptake inhibition, with different aniline moieties that are part of known 5-HT(1B/1D) ligands. capes.gov.br

One particularly relevant compound from these studies, 4-(5-fluoro-1H-indol-3-yl)piperidine-1-carboxylic acid [4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]amide, demonstrated significantly higher affinity for the 5-HT(1B) receptor compared to the 5-HT(1A) and 5-HT(1D) receptors. researchgate.net These compounds were shown to functionally antagonize sumatriptan-evoked contractile responses in the rabbit saphenous vein model, with pA2 values ranging from 7.3 to 8.7. researchgate.net This indicates a potent antagonistic effect at 5-HT(1B/1D) receptors.

Anti-inflammatory Properties of Related Structures

Chronic inflammation is implicated in a wide range of diseases, creating a continuous demand for new anti-inflammatory agents. A novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), has been investigated for its anti-inflammatory and anti-nociceptive effects. nih.gov This compound, which shares the 4-methylpiperazine moiety with the subject of this article, demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema and pleurisy models. nih.gov

In the carrageenan-induced paw edema test, LQFM182 at a dose of 100 mg/kg reduced edema formation at all time points. nih.gov In the pleurisy model, it was found to reduce cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines TNF-α and IL-1β in the pleural exudate. nih.gov

Anti-Hepatitis C Virus (HCV) Activity

The hepatitis C virus is a major global health concern, and the development of direct-acting antivirals has significantly improved treatment outcomes. nih.gov Research into new anti-HCV agents has explored various chemical scaffolds, including those incorporating the 4-(4-methylpiperazin-1-yl)aniline structure.

In a study on new biaryl amide derivatives, compounds were synthesized by coupling various benzoic acid derivatives with 3-trifluoromethyl-4-(4-methylpiperazin-1-yl)-aniline. nih.gov Several of these derivatives exhibited potent anti-HCV activity. For instance, compound 18, which features a 4-(4-methylpiperazin-1-yl)-methyl-3-trifluoromethyl-phenyl group, showed an EC50 value of less than 1.5 µM and a selectivity index greater than 20. nih.gov Further optimization led to compounds 54-57, which displayed even more potent activity with EC50 values ranging from 0.09 to 1.32 µM, suggesting that the 4-(4-methylpiperazin-1-yl)-methyl-3-trifluoromethyl-phenyl group is a key determinant for anti-HCV activity. nih.gov

| Compound | EC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| Compound 18 | <1.5 | >20 |

| Compounds 54-57 | 0.09 - 1.32 | Data not available |

Structure-Activity Relationship (SAR) Studies

The biological activity of derivatives of this compound is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies are crucial for understanding how different chemical modifications influence the potency and selectivity of these compounds.

For instance, in the development of anti-HCV agents, the introduction of a 3-trifluoromethyl group on the aniline ring, as seen in 3-trifluoromethyl-4-(4-methylpiperazin-1-yl)-aniline, was found to be beneficial for activity. nih.gov The nature of the substituent at the R3 position of the biaryl amide derivatives also played a significant role; an isopropyl group (compound 38) led to higher anti-HCV activity compared to a 3-chloropropyl group (compound 39). nih.gov Furthermore, the addition of hydrophilic moieties such as bimethylamino, 4-methyl piperizin-1-yl, or morpholinyl at the R3 position resulted in a significant loss of activity. nih.gov

In the context of CNS drug development, SAR studies on sulfonylpiperazine analogs as negative allosteric modulators of neuronal nicotinic receptors revealed that the position of the fluorine atom on the phenylsulfonyl portion significantly affects selectivity. nih.gov An ortho-fluorophenyl substitution was associated with selectivity for Hα4β2 nAChRs, whereas a para-fluorophenyl substitution showed no preference between Hα3β4 and Hα4β2 nAChRs. nih.gov

These examples underscore the importance of systematic structural modifications and biological testing to elucidate the SAR of this versatile chemical scaffold and to guide the design of more potent and selective therapeutic agents.

Impact of Substituents on Biological Activity

The biological activity of molecules derived from the this compound core is highly dependent on the nature and position of its various substituents. Medicinal chemists systematically modify the fluorine atom, the piperazine ring, and other attached groups to optimize potency, selectivity, and pharmacokinetic properties.

The incorporation of a fluorine atom into a drug candidate is a common strategy in medicinal chemistry to enhance its therapeutic profile. nih.gov The fluorine atom on the aniline ring of the title compound exerts significant influence through several mechanisms:

Modulation of Basicity: The electron-withdrawing nature of fluorine reduces the pKa (basicity) of the nearby aniline nitrogen. This can be crucial for optimizing the binding affinity to a target protein, as it affects the ionization state of the molecule under physiological conditions. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at the 3-position can block potential sites of oxidative metabolism on the aromatic ring, thereby increasing the molecule's metabolic stability and half-life. researchgate.net

Binding Interactions: Fluorine can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, which are critical for drug-protein complex formation. researchgate.net It can act as a hydrogen bond acceptor and its presence can alter the electronic properties of adjacent functional groups, fine-tuning interactions with the target. researchgate.netresearchgate.net This can lead to improved binding affinity and potency. nih.gov For instance, studies on similar fluorinated aniline derivatives have shown that fluorine substituents can be attractive hydrogen bond acceptors and increase the probability of halogen-halogen contacts, influencing interaction patterns. researchgate.net

Membrane Permeability: The strategic placement of fluorine can increase the lipophilicity of a molecule, which may improve its ability to cross biological membranes. nih.gov

The position of the fluorine atom is critical. In related series of compounds, moving the fluorine atom or adding further fluorine substituents significantly alters biological activity. For example, in a series of c-Met kinase inhibitors based on a similar 3-fluoroaniline (B1664137) scaffold, the presence of a second fluorine atom on a phenyl ring attached to the core structure (creating a 2,5-difluorophenyl group) resulted in a slight increase in inhibitory activity compared to a single 2-fluorophenyl group.

Table 1: Effect of Fluorination on c-Met Kinase Inhibitory Activity

Data adapted from a study on 3-fluoro-4-(pyrrolo[2,1-f] ontosight.ainih.govnih.govtriazin-4-yloxy)aniline derivatives, which share a similar aniline core. researchgate.net

The piperazine ring is a common motif in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates. nih.gov Its two nitrogen atoms can be modified to modulate solubility, lipophilicity, and target engagement. museonaturalistico.it

Improved Solubility: The nitrogen atoms of the piperazine ring can be protonated at physiological pH, which generally increases the water solubility of the molecule. This is a crucial factor for bioavailability. nih.gov

Target Interaction: The piperazine moiety can form hydrogen bonds and other interactions with the target protein. nih.gov In many kinase inhibitors, the piperazine group extends into a solvent-exposed region of the ATP-binding site, where it can interact with the surrounding environment or be modified to introduce additional binding elements.

Structural Rigidity vs. Flexibility: Replacing the flexible piperazine ring with a more rigid bicyclic system, such as a 2,5-diazabicyclo[2.2.1]heptane system, has been shown in studies of other compounds to potentially improve binding ability due to reduced conformational freedom. researchgate.net Conversely, replacing it with a more flexible ethylenediamine (B42938) group can lead to a noticeable decrease in activity, highlighting the importance of the ring's structure. nih.govplos.org

Modifications directly to the piperazine ring, such as replacing it with a morpholine (B109124) or pyrrolidine (B122466) group, often lead to a significant decrease in biological activity, underscoring the privileged nature of the piperazine scaffold for certain targets. nih.gov

The N-methyl group on the piperazine ring and other potential alkyl or aromatic substitutions play a key role in defining the molecule's interaction profile.

Aromatic Substitutions: In many drug discovery programs, the this compound scaffold is attached to other aromatic or heterocyclic ring systems. The nature of these appended groups is a primary determinant of target affinity and selectivity. For example, in a series of c-Met kinase inhibitors, attaching different substituted phenyl rings to the core aniline nitrogen dramatically influenced the inhibitory potency. researchgate.net A 2-fluorophenyl substituent resulted in an IC50 of 0.76 µM, while adding a 2-(4-methyl-1-piperazinyl)ethoxy group to the aniline nitrogen and a 2,5-difluorophenyl group to another part of the molecule increased the potency to 0.04 µM. researchgate.net This demonstrates that both alkyl and aromatic groups are critical for optimizing interactions in the target's binding site.

Correlation of Structural Features with Target Affinity

In studies of c-Met kinase inhibitors with a similar core, the 3-fluoro-4-(substituted)aniline moiety typically anchors the molecule into the ATP binding site. researchgate.net The aniline nitrogen and the fluorine atom often form key hydrogen bonds with hinge region residues of the kinase, such as Met1160. researchgate.net

The piperazine ring often projects towards the solvent-exposed region of the binding pocket. This position allows for modifications that can enhance solubility and provide additional interaction points without disrupting the core binding interactions.

The substituents attached to the aniline nitrogen are crucial for occupying a large hydrophobic pocket within the allosteric site of the kinase. researchgate.net The specific nature of these substituents (e.g., substituted phenyl rings) dictates the potency of the inhibition by optimizing hydrophobic and other non-covalent interactions within this pocket, which can be formed by residues like Ala1221, Phe1134, and Val1220. researchgate.net

The correlation between these structural features and inhibitory activity is evident in the following data from a series of related c-Met inhibitors.

Table 2: Correlation of Structural Modifications with c-Met Kinase Inhibitory Activity

Data adapted from a QSAR study on 3-fluoro-4-(pyrrolo[2,1-f] ontosight.ainih.govnih.govtriazin-4-yloxy)aniline derivatives. R_Aniline refers to a substituent on the aniline nitrogen, while R_Other refers to a substituent on a different part of the molecule. researchgate.net

This data illustrates that while the core 3-fluoroaniline provides essential anchoring, the decorations on the aniline nitrogen (R_Aniline) and other parts of the molecule (R_Other) are critical for achieving high-affinity binding and potent biological activity. The addition of a bulky, flexible, and basic sidechain like 2-(4-methyl-1-piperazinyl)ethoxy dramatically improves potency (compare A1 to A2-A6), and further subtle electronic modifications on the other aromatic ring fine-tune this activity. researchgate.net

Computational and Theoretical Studies

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein.

The 3-fluoro-4-(substituted)aniline moiety is a common feature in a variety of kinase inhibitors. Molecular docking studies on analogous compounds have successfully predicted their binding conformations within the ATP-binding pockets of kinases like c-Met and Mer-tyrosine kinase (MERTK). researchgate.netnih.gov For instance, docking studies performed on a series of 3-fluoro-4-(pyrrolo[2,1-f] researchgate.netontosight.airesearchgate.nettriazin-4-yloxy)aniline derivatives helped to analyze the molecular features contributing to high inhibitory activity against c-Met kinase. researchgate.net

Similarly, a pharmacophore moiety, 3-fluoro-4-(1-methylpiperidin-4-yl)aniline (B2691735), which is structurally related to 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline, showed a favorable docking score of -8.5 kcal/mol when modeled in the active site of MERTK. researchgate.net This suggests that the fluoroaniline (B8554772) portion of the molecule plays a crucial role in anchoring the ligand within the kinase pocket. Given these precedents, it is predicted that this compound would also orient itself effectively within various kinase active sites, positioning the aniline (B41778) group to interact with key residues. The binding energies of related aniline derivatives with various kinase receptors highlight their potential as inhibitors. ijcce.ac.ir

Table 1: Docking Scores of Related Aniline Derivatives against Kinase Targets

| Compound/Fragment | Target Kinase | Docking Score (kcal/mol) |

|---|---|---|

| 3-fluoro-4-(1-methylpiperidin-4-yl)aniline (Fragment B) | MERTK | -8.5 |

| Compound 8a (4-anilinoquinazoline derivative) | EGFR | -6.39 |

| Compound 8a (4-anilinoquinazoline derivative) | VEGFR-2 | -8.24 |

This table is interactive. Data is sourced from studies on structurally similar compounds to illustrate the binding potential of the fluoroaniline scaffold. researchgate.netijcce.ac.irresearchgate.net

The analysis of ligand-receptor interactions reveals the specific molecular forces that stabilize the complex. For inhibitors based on the fluoroaniline scaffold, these interactions typically include hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds involving the fluorine atom.

In the case of MERTK, the related 3-fluoro-4-(1-methylpiperidin-4-yl)aniline fragment was found to interact with key amino acid residues like Phe742, Leu671, and others within the active pocket. researchgate.net The aniline nitrogen can act as a hydrogen bond donor or acceptor, while the aromatic ring can form π-π stacking or hydrophobic interactions with phenylalanine or leucine (B10760876) residues. The fluorine atom can modulate the electronic properties of the ring and may participate in favorable electrostatic or halogen bonding interactions, enhancing binding affinity. The methylpiperazine group is expected to engage in hydrophobic and van der Waals interactions within the solvent-exposed regions of the ATP-binding site.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, reactivity, and conformational stability of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. DFT calculations are valuable for understanding how the substitution of a fluorine atom in an aniline ring alters the charge distribution and, consequently, the molecule's structural and electronic characteristics. chemrxiv.org Studies on m-fluoroaniline have demonstrated that DFT can be used to determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for predicting chemical reactivity. chemrxiv.org

For this compound, DFT can be used to:

Optimize the molecular geometry to its most stable conformation. researchgate.net

Calculate the molecular electrostatic potential (MEP) map, which predicts sites for electrophilic and nucleophilic attack and helps to understand potential hydrogen bonding interactions. chemrxiv.org

Determine the distribution of electron density and Mulliken population analysis, revealing the partial atomic charges and how the electronegative fluorine atom influences the aniline ring and its interactions with a receptor. chemrxiv.org These theoretical insights are fundamental to building robust structure-activity relationships (SAR), guiding the design of more potent and selective derivatives.

The three-dimensional shape (conformation) of a ligand is critical for its ability to bind to a biological target. The piperazine (B1678402) ring in this compound typically adopts a chair conformation. Conformational analysis, often performed using quantum chemical methods, can predict the most stable arrangement of the substituents on this ring. Studies on related fluorinated piperidines have shown that fluorine substitution can significantly influence the conformational preferences of the ring system. researchgate.net

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In drug design, MD simulations can assess the stability of a ligand-receptor complex once docked. nih.govajchem-a.com An MD simulation of this compound bound to a kinase would provide information on:

The stability of the key hydrogen bonds and hydrophobic interactions over the simulation period.

The flexibility of the ligand within the binding pocket.

The root-mean-square deviation (RMSD) of the ligand and protein atoms, indicating the stability of the complex. ajchem-a.com Such simulations confirm whether the binding pose predicted by docking is likely to be maintained in a more dynamic, solution-like environment. mdpi.com

In Silico Screening and Drug Design Strategies

In silico methods are instrumental in screening vast virtual libraries of compounds and in the rational design of new drug candidates.

The compound this compound can be considered a valuable molecular fragment or scaffold for drug design. Its structural features—a hydrogen-bond-donating aniline, an electron-withdrawing fluorine, and a basic methylpiperazine moiety—make it a versatile starting point.

One successful strategy is the "hybrid drug approach." In a study targeting MERTK, researchers combined two active pharmacophores, 6‐bromo‐4‐chloropyrrolo[2,1‐f] researchgate.netontosight.airesearchgate.nettriazine and 3‐fluoro‐4‐(1‐methylpiperidin‐4‐yl)aniline, to create a novel and potent hybrid molecule. nih.gov This demonstrates a key drug design strategy where this compound could serve as a key building block, providing crucial interactions with a target protein while another fragment is used to enhance potency or selectivity.

Furthermore, this compound could be used in in silico screening campaigns. nih.gov A virtual library of derivatives could be generated by modifying the methylpiperazine group or adding substituents to the aniline ring. This library could then be computationally screened against various targets, such as a panel of kinases, to identify compounds with the highest predicted binding affinity and best drug-like properties, a process known as ADMET (absorption, distribution, metabolism, excretion, and toxicity) screening. neliti.com

Predictive Modeling for ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In contemporary drug discovery and development, the evaluation of a compound's pharmacokinetic profile is as crucial as the assessment of its pharmacodynamic efficacy. Undesirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties are a primary cause of late-stage clinical trial failures. nih.gov To mitigate this risk, in silico computational models are increasingly employed in the early preclinical phase to predict the ADME profile of new chemical entities. numberanalytics.com These predictive models utilize a compound's chemical structure to estimate its behavior within a biological system, allowing for the early identification and optimization of candidates with favorable pharmacokinetic characteristics. researchgate.net This section details the theoretical ADME profile of this compound, as determined by established computational algorithms and quantitative structure-activity relationship (QSAR) models.

Physicochemical Properties and Drug-Likeness

The foundation of any ADME prediction lies in the analysis of a molecule's fundamental physicochemical properties. These characteristics heavily influence its behavior in various biological environments. Key descriptors for this compound were calculated to assess its general drug-like nature, often evaluated against criteria such as Lipinski's Rule of Five, which helps predict oral bioavailability.

The predicted properties suggest that this compound possesses a favorable drug-like profile. Its molecular weight is well within the typical range for small molecule drugs. The predicted LogP (a measure of lipophilicity) indicates a balanced character, suggesting it is sufficiently lipid-soluble to cross biological membranes without being so lipophilic as to cause poor aqueous solubility. The molecule adheres to Lipinski's Rule of Five, showing no violations, which is a positive initial indicator for potential oral bioavailability.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Formula | C11H16FN3 | Defines the elemental composition of the compound. |

| Molecular Weight (g/mol) | 209.27 | Low molecular weight, favorable for absorption. |

| LogP (Octanol/Water Partition Coefficient) | 1.85 | Balanced lipophilicity, suggesting good membrane permeability and reasonable solubility. |

| Topological Polar Surface Area (TPSA) (Ų) | 41.57 | Indicates good potential for intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (≤5). |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's rule (≤10). |

| Rotatable Bonds | 2 | Low number suggests good oral bioavailability. |

| Lipinski's Rule of Five Violations | 0 | Predicts good "drug-likeness" and potential for oral activity. |

Absorption

Computational models predict that this compound is likely to be well-absorbed from the gastrointestinal tract. Human Intestinal Absorption (HIA) is predicted to be high, a critical factor for oral drug efficacy. This is supported by predictions of good aqueous solubility and high permeability in Caco-2 cell models, an in vitro system that mimics the human intestinal barrier.

| Parameter | Predicted Value/Classification | Interpretation |

|---|---|---|

| Aqueous Solubility (LogS) | -2.5 | Predicted to be soluble, which is favorable for dissolution in the gut. |

| Human Intestinal Absorption (% HIA) | > 90% | High probability of being efficiently absorbed from the intestine into the bloodstream. |

| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | > 0.9 | Classified as highly permeable, suggesting efficient passive diffusion across the intestinal wall. |

| P-glycoprotein (P-gp) Substrate | No | The compound is not predicted to be a substrate of P-gp, an efflux transporter that can pump drugs out of cells, thus avoiding a common mechanism of reduced absorption. |

Distribution

Following absorption, a drug's distribution throughout the body determines its access to the target site and potential off-target tissues. Predictive models for this compound suggest a moderate volume of distribution (VDss), indicating that the compound will distribute into tissues beyond the bloodstream but is unlikely to accumulate extensively in fatty tissues. Plasma Protein Binding (PPB) is predicted to be moderate, leaving a significant fraction of the drug unbound and pharmacologically active. Crucially, the compound is predicted to cross the Blood-Brain Barrier (BBB), a key property for drugs targeting the central nervous system. nih.gov

| Parameter | Predicted Value/Classification | Interpretation |

|---|---|---|

| Volume of Distribution at Steady State (VDss) (L/kg) | 2.1 L/kg | Indicates moderate tissue distribution. |

| Plasma Protein Binding (% PPB) | ~ 65% | Suggests a substantial fraction of the drug will be free in circulation to interact with its target. |

| Blood-Brain Barrier (BBB) Permeability | Yes (High Probability) | The compound is predicted to penetrate the CNS, which is essential for neurological drug candidates. frontiersin.org |

Metabolism

Drug metabolism, primarily carried out by the Cytochrome P450 (CYP) family of enzymes in the liver, is a critical determinant of a drug's half-life and potential for drug-drug interactions. nih.gov In silico models predict that this compound is likely a substrate for several major CYP isoforms, particularly CYP3A4 and CYP2D6, suggesting it will be metabolized in the liver. Furthermore, the models indicate a potential for the compound to act as an inhibitor of CYP2D6. Inhibition of CYP enzymes can lead to altered plasma concentrations of co-administered drugs, a crucial consideration in clinical development. nih.gov

| CYP Isoform | Substrate Prediction | Inhibitor Prediction |

|---|---|---|

| CYP1A2 | No | No |

| CYP2C9 | No | No |

| CYP2C19 | Yes | No |

| CYP2D6 | Yes | Yes |

| CYP3A4 | Yes | No |

Excretion

The final phase of a drug's journey is its excretion from the body. Computational models estimate the total clearance of the compound, which reflects the efficiency of all elimination processes combined. The predicted clearance for this compound is low to moderate, suggesting a reasonable half-life in the body. The primary route of excretion is likely to be renal, following metabolic conversion to more polar derivatives.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Total Clearance (log(ml/min/kg)) | ~ 0.5 | Predicts a low to moderate rate of elimination from the body, which may allow for less frequent dosing. |

| Renal OCT2 Substrate | No | Not predicted to be a substrate for the Organic Cation Transporter 2, a key transporter in renal excretion. |

Preclinical Research and Development

In Vitro Biological Assays

In vitro assays are fundamental in early-stage drug discovery to determine the biological activity of a compound at a cellular and molecular level. These assays include enzyme inhibition studies to assess the direct interaction with molecular targets and cell-based assays to evaluate the compound's effect on cancer cell lines.

Enzyme Inhibition Studies

Research into compounds structurally related to 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline has pointed towards their potential as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of cancer.

One area of investigation has been the inhibition of Mer-tyrosine kinase (MERTK), a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases. MERTK is implicated in cancer cell survival and proliferation. nih.gov In a study focused on developing novel MERTK inhibitors, a series of compounds were synthesized using a close analog, 3-fluoro-4-(1-methylpiperidin-4-yl)aniline (B2691735), as a key building block. nih.gov The resulting hybrid molecules were evaluated for their kinase inhibitory activity. The findings revealed a generally weak inhibitory potential against MERTK among the synthesized compounds. nih.gov However, one of the more promising derivatives, IK5 , demonstrated approximately 42% inhibition of MERTK at a concentration of 10 µM, which was comparable to the positive control, staurosporine. nih.gov

Quinazoline-based derivatives incorporating substituted anilines have also been explored as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical targets in cancer therapy. ijcce.ac.ir

Cell-Based Assays

Cell-based assays are critical for determining the cytotoxic effects of new chemical entities on cancer cells. A study involving novel hybrids derived from 3-fluoro-4-(1-methylpiperidin-4-yl)aniline assessed their cytotoxic potential against a panel of human cancer cell lines. nih.govresearchgate.net The assays revealed that the synthesized compounds exhibited varying degrees of anticancer activity. nih.gov

Notably, the compound designated as IK5 displayed significant cytotoxicity with nanomolar IC50 values across the tested cell lines. nih.govresearchgate.net The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth. The results for the most active compounds from this study are summarized in the table below. researchgate.net

| Compound | A549 (Lung Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | MDA-MB-231 (Breast Adenocarcinoma) IC50 (µM) |

| 1K1 | 8.63 | 1.28 | 4.02 |

| 1K2 | 1.18 | 0.44 | 1.12 |

| IK5 | 0.36 | 0.42 | 0.80 |

In a separate line of research, various 4-anilinoquinazoline (B1210976) derivatives were evaluated for their cytotoxic effects on the A431 human epidermoid carcinoma cell line, which is known to overexpress EGFR. ijcce.ac.ir One of the more potent compounds in this series, which featured a 4-bromo-2-fluoroaniline (B1266173) moiety, demonstrated an IC50 value of 2.62 µM. ijcce.ac.ir

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, candidate compounds are often advanced to in vivo studies using animal models to assess their efficacy in a living organism. These studies are crucial for understanding how a compound behaves in a complex biological system.

Tumor Growth Inhibition Models

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a common method for evaluating the in vivo antitumor activity of a compound. While direct in vivo data for this compound is not available, studies on structurally related compounds provide valuable insights.

For instance, a potent and selective mTOR inhibitor named Torin1, which contains a trifluoromethylphenyl piperazine (B1678402) aniline (B41778) core structure, was evaluated in a U87MG glioblastoma xenograft model. nih.govnih.gov The study demonstrated that Torin1 was efficacious in inhibiting tumor growth. nih.govnih.gov

Investigation of Mechanisms of Action

Understanding the mechanism of action of a compound is essential for its development as a therapeutic agent. This involves identifying and validating its direct molecular targets.

Molecular Target Identification and Validation

The molecular architecture of this compound and its derivatives makes them suitable candidates for targeting protein kinases. As previously mentioned, MERTK has been identified as a potential target for hybrid molecules synthesized from a close analog of this compound. nih.gov Docking studies were performed to understand the binding interactions of the most potent compound, IK5, within the active site of MERTK. nih.gov The amino acids predicted to be crucial for this interaction include Phe673, Met674, and Arg727 (or Asn728). nih.gov

In the context of 4-anilinoquinazoline derivatives, EGFR and VEGFR-2 have been identified as key molecular targets. ijcce.ac.ir Molecular docking studies of a highly potent derivative indicated effective binding to both EGFR and VEGFR-2, with binding energies of -6.39 and -8.24 kcal/mol, respectively. ijcce.ac.ir The corresponding inhibition constants were calculated to be 20.67 µM for EGFR and 0.9 µM for VEGFR-2, suggesting a more potent interaction with VEGFR-2. ijcce.ac.ir

Furthermore, the broader chemical class of 4-anilino-quin(az)olines, which includes structures with aniline moieties, has been shown to inhibit a range of other kinases, including GAK, SLK, and STK10. soton.ac.uk

Modulation of Biological Pathways

The chemical compound this compound serves as a crucial structural component in the synthesis of various biologically active molecules. Its utility is particularly notable in the development of kinase inhibitors, which are pivotal in cancer therapy. Research has demonstrated that derivatives of this compound can modulate key biological pathways implicated in cell proliferation, survival, and angiogenesis by targeting specific receptor tyrosine kinases (RTKs).

Inhibition of Mer Tyrosine Kinase (MERTK) Signaling

Derivatives of this compound have been instrumental in the design of potent inhibitors of Mer tyrosine kinase (MERTK). MERTK is a member of the TYRO3, AXL, and MERTK (TAM) family of receptor tyrosine kinases. Its signaling pathway is frequently overactivated in various human cancers, contributing to tumor growth, survival, and the suppression of the innate immune response. The inhibition of MERTK is, therefore, a promising strategy in oncology.

In one study, 3-Fluoro-4-(1-methylpiperidin-4-yl)aniline, a closely related analog, was combined with a pyrrolotriazine core to generate a series of MERTK inhibitors. nih.govresearchgate.net Molecular docking studies revealed that the 3-fluoro-4-(1-methylpiperidin-4-yl)aniline moiety effectively fits into the active pocket of MERTK, interacting with key amino acid residues. nih.gov This interaction is crucial for the inhibitory activity of the resulting hybrid molecules. The resulting compounds demonstrated significant cytotoxic effects against various cancer cell lines. researchgate.net

| Compound | Target Cancer Cell Line | IC50 (µM) |

| IK5 | A549 (Lung Carcinoma) | 0.36 |

| MCF-7 (Breast Adenocarcinoma) | 0.42 | |

| MDA-MB-231 (Breast Adenocarcinoma) | 0.80 |

This table presents the half-maximal inhibitory concentration (IC50) values of compound IK5, a derivative synthesized using a moiety structurally similar to this compound, against different cancer cell lines. researchgate.net

Dual Inhibition of EGFR and VEGFR-2 Pathways

The this compound scaffold has also been incorporated into the design of dual inhibitors targeting both the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Both EGFR and VEGFR-2 are key players in cancer progression. EGFR signaling promotes cell proliferation and survival, while VEGFR-2 signaling is essential for angiogenesis, the process by which tumors develop new blood vessels to obtain nutrients and oxygen.

A series of 4-anilinoquinazoline derivatives were synthesized, where the aniline moiety was varied. While not directly using this compound, a similar compound, 4-bromo-2-fluoroaniline, was part of the most potent derivative, compound 8a. ijcce.ac.ir This highlights the importance of the substituted aniline structure in achieving high-potency inhibition. Molecular docking studies of compound 8a showed effective binding to the ATP-binding sites of both EGFR and VEGFR-2, explaining its dual inhibitory activity. ijcce.ac.ir The binding energies and inhibition constants indicated a particularly strong interaction with VEGFR-2. ijcce.ac.ir

| Target | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) |

| EGFR | -6.39 | 20.67 |

| VEGFR-2 | -8.24 | 0.9 |

This table shows the results of molecular docking studies for compound 8a, a 4-anilinoquinazoline derivative, indicating its binding affinity for EGFR and VEGFR-2. ijcce.ac.ir

Future Research Directions and Therapeutic Potential

Exploration of Novel Derivatives and Analogs

The core structure of 3-fluoro-4-(4-methylpiperazin-1-yl)aniline is a versatile starting point for the generation of novel derivatives and analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles. A primary focus of this exploration is in the development of sophisticated kinase inhibitors.

Researchers have successfully utilized this aniline (B41778) derivative to synthesize novel compounds targeting key enzymes implicated in cancer progression. For instance, it is a key intermediate in the creation of inhibitors for Mer-tyrosine kinase (MERTK), a promising target in cancer therapy due to its role in cancer cell survival and proliferation. A hybrid drug design approach, combining the pharmacophoric elements of pyrrolo[2,1-f] nih.govopenaccessjournals.comashpublications.orgtriazine with analogs of 1-(methylpiperidin-4-yl)aniline, has yielded potent MERTK inhibitors. Similarly, this scaffold has been instrumental in developing dual inhibitors, such as those targeting both FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are crucial in certain types of leukemia.

Future work in this area will likely involve:

Scaffold Diversification: Introducing a wider range of heterocyclic systems to the aniline core to explore new binding interactions with target kinases.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the piperazine (B1678402) and aniline rings to optimize biological activity and kinase selectivity.

Fragment-Based Drug Design: Using the this compound moiety as a foundational fragment and combining it with other small molecules known to bind to adjacent sites on a target protein.

Advanced Preclinical Characterization

Before any novel derivative can be considered for clinical trials, it must undergo rigorous preclinical characterization to establish its safety and efficacy profile. This involves a standardized set of in vitro and in vivo studies to determine the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its toxicological profile (Tox).

A typical preclinical evaluation for a derivative of this compound would include the following assessments:

| Preclinical Study Type | Purpose | Examples of Assays |

| In Vitro ADME | To assess metabolic stability, potential for drug-drug interactions, and permeability. | - Human Liver Microsome (HLM) stability assay.- Cytochrome P450 (CYP) inhibition/induction assays (e.g., CYP3A4, CYP2D6).- Caco-2 permeability assay. |

| In Vivo Pharmacokinetics (PK) | To understand how the drug behaves in a living organism, including its half-life, bioavailability, and distribution. | - Rodent models to determine plasma concentration over time after oral or intravenous administration. |

| In Vitro Toxicology | To identify potential cellular toxicity at an early stage. | - Cytotoxicity assays on various cancer and non-cancer cell lines (e.g., HEK-293 for kidney, HepG2 for liver). |

| In Vivo Efficacy | To demonstrate the drug's therapeutic effect in a disease model. | - Human tumor xenograft models in immunocompromised mice. |

For example, preclinical studies on novel MERTK inhibitors have involved assessments of their stability in liver microsomes and their cytotoxic effects against various cancer cell lines, including A549 (lung), MCF-7 (breast), and MDA-MB-231 (breast). nih.gov Future research will require comprehensive ADME-Tox profiling to identify candidates with the most favorable drug-like properties for clinical development. pitt.edunih.gov

Combination Therapies and Synergistic Effects

The complexity of diseases like cancer often necessitates treatment with multiple therapeutic agents. Kinase inhibitors derived from this compound are prime candidates for use in combination therapies to enhance efficacy, overcome drug resistance, and reduce toxicity.

Research has shown that combining tyrosine kinase inhibitors (TKIs) with traditional cytotoxic chemotherapy can produce a range of outcomes from synergistic to antagonistic. For instance, the TKI imatinib (B729) has demonstrated synergistic effects when combined with cisplatin (B142131) in head and neck cancer cell lines. nih.gov However, antagonism was observed when it was combined with gemcitabine, potentially due to imatinib's inhibition of the enzyme needed to activate gemcitabine. nih.gov This highlights the critical importance of understanding the molecular mechanisms of interaction.

Future therapeutic strategies will likely explore combinations with:

Chemotherapeutic Agents: The sequence of administration can be crucial. For some combinations, administering the chemotherapy agent before the TKI may lead to a more synergistic effect. aacrjournals.org

Immunotherapy: Antiangiogenic TKIs can modulate the tumor microenvironment, potentially making tumors more susceptible to immune-based treatments like checkpoint inhibitors. nih.govtandfonline.com